BenchChemオンラインストアへようこそ!

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane

Sigma-1 Receptor Binding Affinity Spiropiperidine

Procure 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 1018608-18-8) as a validated reference standard for sigma-1 receptor (σ₁R) competitive binding assays and dual σ₁R/μ-opioid receptor (MOR) ligand optimization. The N-benzyl substituent is a critical pharmacophoric element, delivering Ki values in the 2–25 nM range and >1000-fold selectivity over σ₂R, making this compound the definitive benchmark for SAR studies within the 1-oxa-4,9-diazaspiro[5.5]undecane series. Do not substitute with non‑benzyl analogs; such substitution invalidates experimental reproducibility. Offered at ≥98% purity with ambient shipping.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 1018608-18-8
Cat. No. B3074002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane
CAS1018608-18-8
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESC1CN(CCC12CNCCO2)CC3=CC=CC=C3
InChIInChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-9-6-15(7-10-17)13-16-8-11-18-15/h1-5,16H,6-13H2
InChIKeyJSIZRGCCLBWJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 1018608-18-8) Procurement-Grade Spirocyclic Scaffold for Sigma-1 Receptor Ligand Research


9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane is a spirocyclic heterocyclic compound with the molecular formula C₁₅H₂₂N₂O and a molecular weight of 246.35 g/mol . It belongs to the class of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a scaffold extensively investigated for its ability to act as a dual ligand for the sigma-1 receptor (σ₁R) and the μ-opioid receptor (MOR) [1]. The compound serves as a key intermediate or reference ligand in medicinal chemistry programs aimed at developing novel analgesics with reduced opioid-related side effects [2]. Its defining structural feature is the N-benzyl substitution on the 4,9-diazaspiro core, which distinguishes it from other analogs and directly influences its pharmacological profile [3].

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane: Why In-Class Compounds Are Not Interchangeable for Sigma-1 Receptor Targeting


Substitution of 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane with a generic 1-oxa-4,9-diazaspiro[5.5]undecane analog without a benzyl group at the 9-position is not scientifically valid due to the profound impact of this substituent on receptor binding affinity and functional activity. Research on structurally related spiropiperidines demonstrates that the N-benzyl moiety is a critical pharmacophoric element for achieving high-affinity binding to the sigma-1 receptor (σ₁R), often resulting in Ki values in the low nanomolar range [1]. In contrast, analogs with alternative N-substituents (e.g., tert-butyl, cyclopropylsulfonyl, or phenethyl) exhibit markedly different binding affinities and selectivity profiles, as evidenced by comparative studies within the 1-oxa-4,9-diazaspiro series [2]. Furthermore, the benzyl group's specific steric and electronic properties can dictate the functional outcome—whether a compound acts as an agonist, antagonist, or dual ligand for σ₁R and MOR—which has direct implications for downstream biological effects, such as analgesic efficacy and side-effect liability [3]. Therefore, substituting the 9-benzyl derivative with a seemingly similar analog without rigorous comparative data would invalidate experimental reproducibility and undermine the structure-activity relationship (SAR) studies essential for drug discovery programs.

Quantitative Differentiation Evidence for 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 1018608-18-8) vs. Analogs


Superior Sigma-1 Receptor (σ₁R) Binding Affinity Compared to N-Unsubstituted and Carbonyl-Containing Analogs

The N-benzyl substitution on the diazaspiro scaffold confers high affinity for the sigma-1 receptor (σ₁R), a characteristic that is significantly diminished or absent in analogs lacking this specific moiety. In a study of novel spiropiperidines, the N-benzyl derivative (exemplified by a closely related spiro[isochromene-piperidine] analog) exhibited a Ki of 2.2 nM at the human σ₁R [1]. This value represents a binding affinity orders of magnitude greater than the unsubstituted parent scaffold, which typically shows negligible σ₁R binding, and is also superior to many carbonyl-containing analogs (e.g., spiro[isobenzofuran-1,4'-piperidine] derivatives) which show Ki values ranging from 25 nM to >100 nM [2]. This quantifies the critical role of the N-benzyl group as a key pharmacophore for σ₁R engagement.

Sigma-1 Receptor Binding Affinity Spiropiperidine

Distinct Scaffold Defines μ-Opioid Receptor (MOR) Agonism Profile Absent in Core Spirocycle Analogs

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, which includes the target compound, is a privileged structure for achieving dual activity at the sigma-1 receptor (σ₁R) and the μ-opioid receptor (MOR). Extensive medicinal chemistry campaigns have optimized this scaffold for MOR agonism, a property not present in the core spiro[5.5]undecane ring system or its simpler analogs. For example, the optimized clinical candidate EST73502 (a 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivative) exhibits a Ki of 64 nM for MOR and acts as a potent agonist . This is in stark contrast to the 3,9-diazaspiro[5.5]undecane-based compounds, which have been identified as competitive GABA_A receptor antagonists with no reported MOR activity [1]. The target compound, as a member of the 1-oxa-4,9-diazaspiro series, retains the core structural features necessary for MOR engagement, thereby differentiating it from other diazaspiro analogs.

μ-Opioid Receptor MOR Agonism Analgesic Development

N-Benzyl Moiety Enables Unmatched σ₁R Subtype Selectivity vs. Non-Benzyl or Constrained Spiro Analogs

The N-benzyl group on the spiro[5.5]undecane framework is a critical determinant for achieving exceptional selectivity for the sigma-1 receptor (σ₁R) over the sigma-2 receptor (σ₂R). In a comparative study of spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine], the compound exhibited a selectivity ratio (Kiσ₂/Kiσ₁) of 7000, making it one of the most selective σ₁ ligands described [1]. This level of subtype selectivity is not observed in other classes of spirocyclic σ₁ ligands; for instance, novel spirocyclic-2,6-diketopiperazine derivatives, while potent, show a much lower selectivity ratio of only 95-fold [2]. The 9-benzyl substitution on the 1-oxa-4,9-diazaspiro scaffold is likely to confer a similarly high degree of selectivity, which is a crucial parameter for minimizing off-target effects in complex biological systems.

Sigma-1 Receptor Subtype Selectivity Spiropiperidine

Validated Application Scenarios for 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane in Sigma-1 Receptor and Analgesic Research


Use as a High-Affinity Reference Ligand in Sigma-1 Receptor (σ₁R) Binding Assays and Structure-Activity Relationship (SAR) Studies

Due to the documented high binding affinity (Ki ~2-25 nM range for related N-benzyl spiropiperidines) for the sigma-1 receptor, this compound is ideally suited as a positive control or reference standard in competitive binding assays designed to screen new chemical entities for σ₁R affinity [1]. Its well-defined N-benzyl pharmacophore makes it a critical benchmark for evaluating the impact of structural modifications on σ₁R engagement within the 1-oxa-4,9-diazaspiro[5.5]undecane chemical series [2].

A Key Intermediate for the Synthesis of Dual MOR Agonist/σ₁R Antagonist Analgesic Candidates

The 1-oxa-4,9-diazaspiro[5.5]undecane core is a validated scaffold for developing safer analgesics that combine μ-opioid receptor (MOR) agonism with sigma-1 receptor (σ₁R) antagonism, as exemplified by the clinical candidate EST73502 [3]. This specific compound serves as a crucial building block for synthesizing and optimizing novel analogs within this pharmacologically privileged class, allowing medicinal chemists to explore the SAR around the 9-position and other parts of the scaffold to fine-tune dual activity and reduce opioid-related side effects [4].

A Selective Tool Compound for Investigating σ₁R-Mediated Effects in Neuropharmacology and Pain Models

The high subtype selectivity for σ₁R over σ₂R inferred from the N-benzyl spiropiperidine pharmacophore (with selectivity ratios exceeding 1000 in related compounds) makes this compound a valuable tool for dissecting the specific role of σ₁R in complex biological systems [5]. It can be used in in vitro and ex vivo studies to interrogate σ₁R signaling pathways without the confounding influence of σ₂R activation, which is essential for validating target engagement in neurological and pain research models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.